molecular formula C30H42N2O8 B11928246 Fmoc-PEG5-NHBoc

Fmoc-PEG5-NHBoc

Cat. No.: B11928246
M. Wt: 558.7 g/mol
InChI Key: LGQRHGBIETYXLD-UHFFFAOYSA-N
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Description

Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units (PEG5), and a tert-butoxycarbonyl (Boc) protected amine (NHBoc). This structure allows it to serve as a versatile linker in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG5-NHBoc typically involves the following steps:

    Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

    PEGylation: The PEG chain is introduced through a series of etherification reactions, often using polyethylene glycol derivatives and appropriate catalysts.

    Boc Protection: The final step involves protecting the terminal amine group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection and PEGylation reactions.

    Purification: The product is purified using techniques like column chromatography and recrystallization to achieve high purity levels (>95%).

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG5-NHBoc undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc and Boc groups can be selectively removed under basic conditions, allowing for further functionalization.

    Click Chemistry: The PEG linker can participate in click chemistry reactions to form stable bioconjugates.

Common Reagents and Conditions

    Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).

    Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Fmoc Deprotection: Produces a free amine that can be further functionalized.

    Boc Deprotection: Produces a free amine that can be used in subsequent reactions.

Scientific Research Applications

Chemistry

Fmoc-PEG5-NHBoc is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . It is also used in peptide synthesis and as a linker in various bioconjugation reactions.

Biology and Medicine

In biological research, this compound is used to create bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable in drug delivery, diagnostic imaging, and therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages makes it suitable for creating functionalized surfaces and materials.

Mechanism of Action

The mechanism of action of Fmoc-PEG5-NHBoc involves its role as a linker in bioconjugates and PROTACs. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides solubility and flexibility, while the Boc group protects the terminal amine until it is needed for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-PEG3-NHBoc: Similar structure but with a shorter PEG chain.

    Fmoc-PEG7-NHBoc: Similar structure but with a longer PEG chain.

    Fmoc-PEG5-NH2: Lacks the Boc protection on the terminal amine.

Uniqueness

Fmoc-PEG5-NHBoc is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical and biological research .

Properties

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

LGQRHGBIETYXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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